molecular formula C20H33N3O3 B1492340 N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide CAS No. 282726-24-3

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Cat. No.: B1492340
CAS No.: 282726-24-3
M. Wt: 363.5 g/mol
InChI Key: RRWGVFNMYYPEKW-BEEDKBRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a useful research compound. Its molecular formula is C20H33N3O3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods and Bioavailability Improvement

Analytical Methods Used in Determining Antioxidant Activity : A review of various analytical methods for determining antioxidant activity highlights the importance of understanding the antioxidant properties of compounds, which could be relevant for compounds like N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide if they possess antioxidant capabilities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are detailed, providing a foundation for analyzing the antioxidant potential in scientific research (Munteanu & Apetrei, 2021).

New Delivery Systems to Improve Bioavailability : The bioavailability of many compounds is a significant concern in their application for therapeutic purposes. A review on improving the bioavailability of resveratrol, a compound known for its beneficial health effects but plagued by low bioavailability, discusses various delivery systems. These insights can be applied to similar compounds to enhance their effectiveness in scientific and therapeutic applications (Santos, Veiga, & Ribeiro, 2011).

Biotechnological and Pharmacological Applications

Biotechnological Routes Based on Lactic Acid Production : This review explores the production of lactic acid from biomass and its use as a feedstock for green chemistry. It discusses the production of valuable chemicals through both chemical and biotechnological routes, which could be relevant when considering the biotechnological applications of various compounds, including this compound (Gao, Ma, & Xu, 2011).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-13(2)11-17(19(25)22-16-9-7-6-8-10-16)23-20(26)18(14(3)4)21-12-15(5)24/h6-10,13-15,17-18,21,24H,11-12H2,1-5H3,(H,22,25)(H,23,26)/t15?,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWGVFNMYYPEKW-BEEDKBRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.